molecular formula C8H15NO2 B3418094 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid CAS No. 1193388-24-7

2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid

Cat. No. B3418094
CAS RN: 1193388-24-7
M. Wt: 157.21 g/mol
InChI Key: OASXJQXXBOTLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid, also known as DMPA, is a synthetic organic compound that is widely used in the scientific research community. It is a chiral molecule, meaning it has two different forms that are mirror images of each other. DMPA has a wide range of applications in the laboratory and is used as a reagent in various chemical processes. It is also used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a building block in the synthesis of other molecules.

Scientific Research Applications

2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid is widely used in the scientific research community for a variety of purposes. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various chemical processes. It is also used in the synthesis of other molecules, such as peptides and polymers. Additionally, 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid is used as a stabilizer in the storage of biological samples, as a buffer in biochemical experiments, and as a chelating agent in metal-catalyzed reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid is not fully understood, but it is believed to act as a Lewis base, meaning it can donate a pair of electrons to form a coordinate covalent bond with a Lewis acid. This allows it to act as a ligand in coordination chemistry, where it can bind to metal ions such as iron, copper, and zinc. Additionally, it can act as a catalyst in organic synthesis, where it can accelerate the rate of a reaction by forming a complex with the reactants.
Biochemical and Physiological Effects
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid is known to have a variety of biochemical and physiological effects. It acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have antifungal, antibacterial, and antiviral activity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid has many advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily obtained from chemical suppliers. Additionally, it is relatively non-toxic and can be safely handled in the laboratory. The main limitation of 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid is that it is a chiral molecule, meaning that the two different forms of the molecule can have different properties. This can make it difficult to predict the outcome of a reaction.

Future Directions

There are many potential future directions for the use of 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid in scientific research. It could be used in the synthesis of peptides, polymers, and other molecules. Additionally, it could be used to create chiral catalysts for asymmetric synthesis. It could also be used as a chelating agent to bind metal ions in coordination chemistry. Additionally, it could be used to study the effects of acetylcholinesterase inhibitors on neurotransmitter release. Finally, further research could be done to investigate the potential therapeutic effects of 2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid, such as its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(2,5-dimethylpyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(2)9(6)5-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASXJQXXBOTLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285980
Record name 2,5-Dimethyl-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid

CAS RN

1193388-24-7
Record name 2,5-Dimethyl-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dimethylpyrrolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2,5-Dimethylpyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.